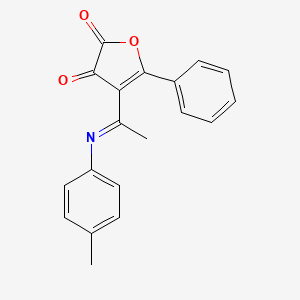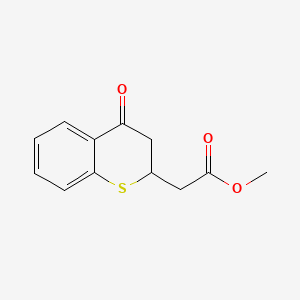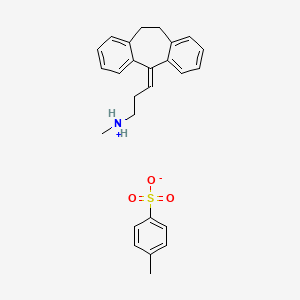
3-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)propyl(methyl)ammonium p-toluenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a notable compound in the field of inorganic chemistry due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: Bismuth tetroxide can be synthesized through the oxidation of bismuth(III) oxide (Bi2O3) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or ozone (O3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, bismuth tetroxide is produced by heating bismuth(III) oxide in the presence of oxygen at high temperatures. This process involves the following reaction: [ 2Bi_2O_3 + O_2 \rightarrow 2BiO_2 ]
化学反応の分析
Types of Reactions: Bismuth tetroxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in reactions with reducing agents.
Reduction: It can be reduced to bismuth(III) oxide or elemental bismuth under specific conditions.
Substitution: It can participate in substitution reactions with other metal oxides or halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), ozone (O3)
Reduction: Hydrogen gas (H2), carbon monoxide (CO)
Substitution: Metal halides, other metal oxides
Major Products Formed:
Oxidation: No further oxidation products as BiO2 is already in a high oxidation state.
Reduction: Bismuth(III) oxide (Bi2O3), elemental bismuth (Bi)
Substitution: Formation of mixed metal oxides or halides
科学的研究の応用
Bismuth tetroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in radiopharmaceuticals and imaging agents.
Industry: Utilized in the production of ceramics, glass, and pigments.
作用機序
The mechanism by which bismuth tetroxide exerts its effects is primarily through its ability to act as an oxidizing agent. It can donate oxygen atoms to other substances, facilitating oxidation reactions. This property makes it useful in catalytic processes and antimicrobial applications. The molecular targets and pathways involved include the oxidation of organic and inorganic substrates, leading to the formation of oxidized products.
類似化合物との比較
- Bismuth(III) oxide (Bi2O3)
- Bismuth(III) chloride (BiCl3)
- Bismuth(III) nitrate (Bi(NO3)3)
Comparison:
- Bismuth tetroxide (BiO2) is unique due to its higher oxidation state compared to bismuth(III) oxide (Bi2O3) and other bismuth compounds.
- It has stronger oxidizing properties, making it more effective in catalytic and antimicrobial applications.
- Unlike bismuth(III) chloride and bismuth(III) nitrate, bismuth tetroxide is less soluble in water, which can be advantageous in certain industrial processes.
特性
CAS番号 |
14675-77-5 |
|---|---|
分子式 |
C26H29NO3S |
分子量 |
435.6 g/mol |
IUPAC名 |
4-methylbenzenesulfonate;methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium |
InChI |
InChI=1S/C19H21N.C7H8O3S/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,7-11,20H,6,12-14H2,1H3;2-5H,1H3,(H,8,9,10) |
InChIキー |
YVGGYSKPXAALKV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[NH2+]CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


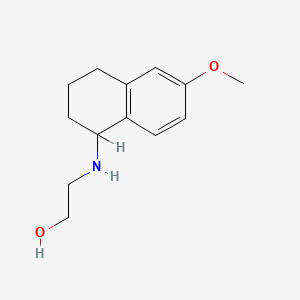
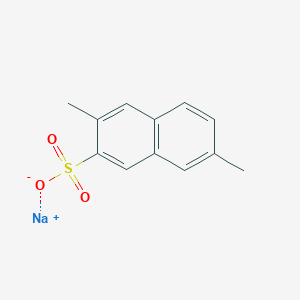
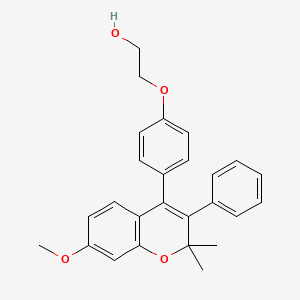
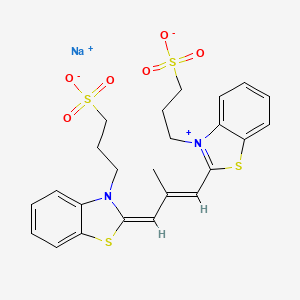
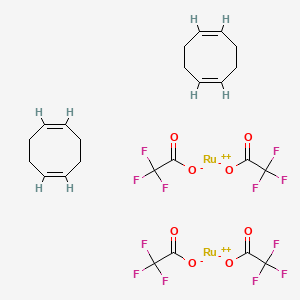

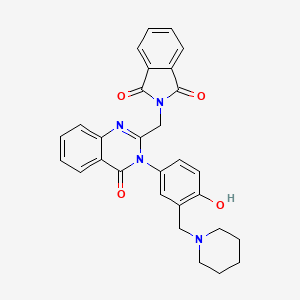
![4-[2-(3,5-dinitrobenzoyl)hydrazinyl]-N,N-dimethylbenzamide](/img/structure/B12720060.png)

![4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B12720078.png)
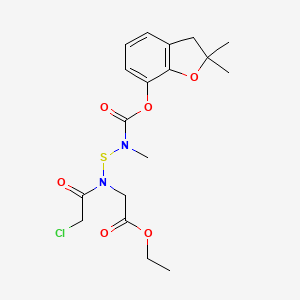
![N-[4-[3-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)propylsulfanyl]phenyl]acetamide](/img/structure/B12720103.png)
